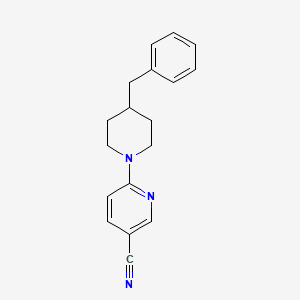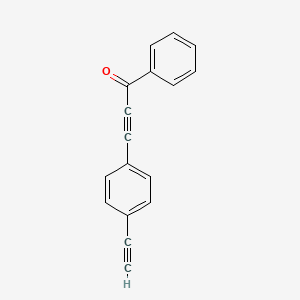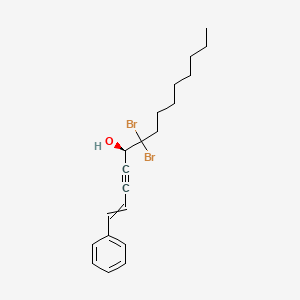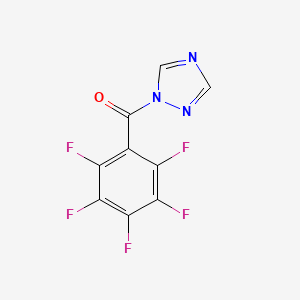
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that features a pentafluorophenyl group and a 1H-1,2,4-triazol-1-yl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone typically involves the reaction of pentafluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The triazole ring can be involved in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The triazole ring is known for its biological activity, and the pentafluorophenyl group can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is not fully understood. it is believed that the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The pentafluorophenyl group can further modulate these interactions by influencing the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and is known for its anticancer properties.
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This derivative has shown cytotoxic activity against various cancer cell lines.
Uniqueness
(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability.
Properties
CAS No. |
831219-36-4 |
|---|---|
Molecular Formula |
C9H2F5N3O |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C9H2F5N3O/c10-4-3(9(18)17-2-15-1-16-17)5(11)7(13)8(14)6(4)12/h1-2H |
InChI Key |
RSPIHTKQLSFSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


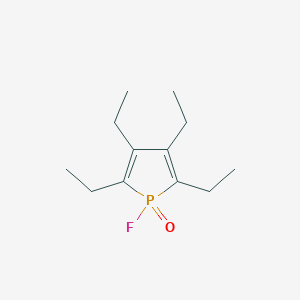
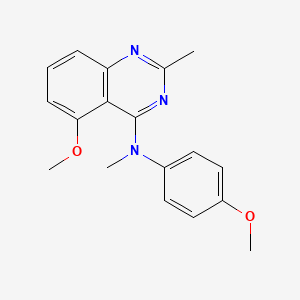
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)
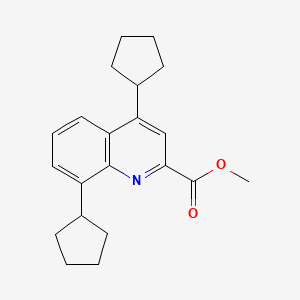
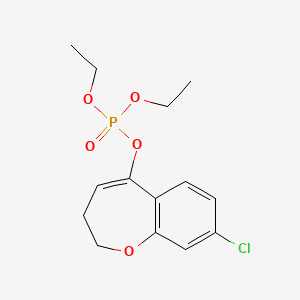
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)

![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
